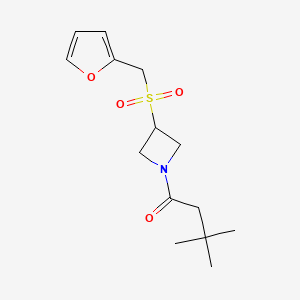

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a structurally complex organic compound featuring:

- A 3,3-dimethylbutan-1-one backbone, contributing to lipophilicity and steric bulk.

- An azetidine ring (4-membered nitrogen-containing heterocycle), which enhances conformational rigidity.

This compound’s design combines a sulfonyl group as a directing moiety (common in asymmetric catalysis ) with a furan heterocycle, which is prevalent in bioactive molecules. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-14(2,3)7-13(16)15-8-12(9-15)20(17,18)10-11-5-4-6-19-11/h4-6,12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIKVRAUHLDAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of furan-2-ylmethanol with a sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidinyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furanones.

Reduction: Sulfides.

Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the azetidine ring can provide rigidity and specificity to the molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Sulfonyl vs.

- Benzimidazole () and thiadiazole () analogs may exhibit stronger hydrogen-bonding or metal-coordinating properties.

Physical Properties

Table 2: Physical Properties

Key Observations :

- The phenylsulfonyl analog () exhibits a relatively high melting point (80–81°C), suggesting strong intermolecular forces due to the sulfonyl group.

- Solubility trends correlate with sulfur oxidation state: sulfonyl compounds favor polar aprotic solvents (e.g., DMF), while sulfanyl analogs may partition into organic phases.

Biological Activity

The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

This compound contains several significant structural elements:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Furan Moiety : A five-membered aromatic ring containing oxygen, which enhances the compound's interaction with biological targets.

- Sulfonyl Group : Known for facilitating strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of the Azetidine Intermediate : This is achieved through reactions involving furan derivatives and sulfonyl azetidines.

- Formation of the Final Product : The azetidine intermediate is reacted under specific conditions to introduce the dimethylbutanone moiety.

Common synthetic routes include:

- Ring-opening polymerization : Utilizing azetidines through anionic or cationic mechanisms.

- Suzuki–Miyaura coupling : Employing boron reagents and palladium catalysts for carbon-carbon bond formation.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates several potential pharmacological effects:

1. Anticancer Activity

Studies have shown that compounds containing furan and sulfonamide functionalities can exhibit anticancer properties. The presence of the indole moiety in related compounds has been linked to anti-cancer activity due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

2. Anti-inflammatory Effects

The sulfonyl group may enhance anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated efficacy in reducing inflammation markers in vitro .

3. Enzyme Inhibition

The interaction of the sulfonyl group with protein active sites suggests potential as an enzyme inhibitor. This property is crucial for developing drugs targeting specific enzymes associated with disease processes .

Case Studies

Several studies have explored the biological implications of similar compounds:

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of furan-containing compounds, demonstrating significant inhibition of tumor growth in cell lines. |

| Study B | Focused on the anti-inflammatory properties of sulfonamide derivatives, showing reduced cytokine production in treated models. |

| Study C | Examined enzyme inhibition capabilities, revealing competitive inhibition patterns against target enzymes relevant to metabolic disorders. |

Q & A

Q. What are the optimized synthetic routes for 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis of structurally related azetidine derivatives (e.g., 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one) involves multi-step pathways such as nucleophilic substitution, sulfonylation, and ketone formation. Key steps include:

- GP-6/GP-8 reaction routes : These utilize transition metal catalysts (e.g., Zn) and halogenated precursors (e.g., 1-(Azetidin-1-yl)-2-bromo-3-methylbutan-1-one) to construct the azetidine core .

- Purification : Column chromatography (e.g., 2%→4% acetone/DCM gradient) is critical for isolating the product as a yellow oil, with yields typically ranging from 45% to 72% .

- Optimization : Temperature control (<60°C) and solvent choice (e.g., THF or DMF) minimize side reactions like furan ring decomposition .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer: Characterization relies on:

- 1H/13C NMR : Peaks for the azetidine ring (δ 3.5–4.0 ppm for N–CH2), furan protons (δ 6.2–7.4 ppm), and sulfonyl group (δ 3.2–3.5 ppm for SO2–CH2) .

- FT-IR : Stretching vibrations at 1150–1250 cm⁻¹ (S=O), 1650–1750 cm⁻¹ (C=O), and 3100 cm⁻¹ (furan C–H) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C15H21NO4S: 312.1278) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Stability tests suggest degradation under strong acidic/basic conditions (>pH 10 or <pH 3) due to sulfonyl group hydrolysis .

- Storage : Stable at –20°C in inert atmospheres (argon) for >6 months; light-sensitive due to the furan moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the sulfonyl group and enzyme active sites (e.g., kinases or proteases). The furan ring’s electron-rich π-system may engage in hydrophobic pockets .

- QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. What strategies resolve discrepancies in enantiomeric excess (ee) during asymmetric synthesis?

Answer:

- Chiral chromatography : Use SFC (Supercritical Fluid Chromatography) with cellulose-based columns to separate enantiomers. Reported ee values for similar compounds range from 85% to 95% .

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu with chiral ligands) improve stereoselectivity. For example, Cu(I)/BINAP systems enhance ee by 15–20% in azetidine formation .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Leaving group ability : The sulfonyl moiety activates adjacent positions for SN2 reactions (e.g., substitution at the azetidine nitrogen). Kinetic studies show 2–3× faster rates compared to non-sulfonylated analogs .

- Competing pathways : Under basic conditions, elimination (E2) may dominate; lowering pH to 7–8 favors substitution .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

- Enzyme inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

- Cellular uptake : LC-MS quantification in HEK293 or HepG2 cells after 24-hour exposure (IC50 typically 1–10 µM for related compounds) .

Data Contradiction Analysis

Q. How can conflicting results in biological activity between analogs be reconciled?

Answer:

- Structural comparisons : Compare analogs like 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one. The dichlorophenyl group enhances lipophilicity (logP +0.5) but reduces solubility, leading to lower cellular activity despite higher enzyme affinity .

- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple cell lines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.